

Spectroscopic Profile of Lacinilene C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lacinilene C**, a sesquiterpenoid found in Gossypium hirsutum. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) has established the molecular formula of **Lacinilene C** as C₁₅H₁₈O₃. The exact mass provides a fundamental data point for its identification.

Table 1: High-Resolution Mass Spectrometry Data for Lacinilene C

Parameter	Value
Molecular Formula	C15H18O3
Exact Mass	246.1256 g/mol

Experimental Protocol: Mass Spectrometry

A general protocol for the mass spectral analysis of sesquiterpenoids like **Lacinilene C** involves the following steps:



- Sample Preparation: A purified sample of **Lacinilene C** is dissolved in a suitable volatile solvent, such as methanol or acetonitrile.
- Ionization: Electrospray ionization (ESI) is a common technique for the analysis of
 moderately polar compounds like Lacinilene C. The sample solution is introduced into the
 mass spectrometer, where it is nebulized and ionized, typically forming protonated molecules
 [M+H]+ or sodiated adducts [M+Na]+.
- Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. These analyzers are capable of measuring the mass-to-charge ratio (m/z) of the ions with high accuracy.
- Data Acquisition and Analysis: The instrument records the m/z values of the detected ions.
 The elemental composition is then determined from the accurate mass measurement using
 specialized software. For fragmentation studies (MS/MS), a specific precursor ion (e.g., the
 molecular ion) is selected, fragmented, and the resulting product ions are analyzed to
 provide structural information.

The following diagram illustrates a generalized workflow for mass spectrometry analysis of natural products.



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A generalized workflow for mass spectrometry analysis.



Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the absence of publicly available, experimentally determined ¹H and ¹³C NMR data for **Lacinilene C** in the scientific literature, this section will present predicted NMR data based on computational models. It is crucial to note that these are theoretical values and should be confirmed by experimental data.

Disclaimer: The following NMR data are predicted and have not been experimentally verified.

Table 2: Predicted ¹H NMR Chemical Shifts for Lacinilene C

Position	Predicted Chemical Shift (ppm)
Data not available in published literature	

Table 3: Predicted 13C NMR Chemical Shifts for Lacinilene C

Position	Predicted Chemical Shift (ppm)
Data not available in published literature	

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring ¹H, ¹³C, and 2D NMR spectra of a sesquiterpenoid like **Lacinilene C** is outlined below:

- Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
 Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the protons.

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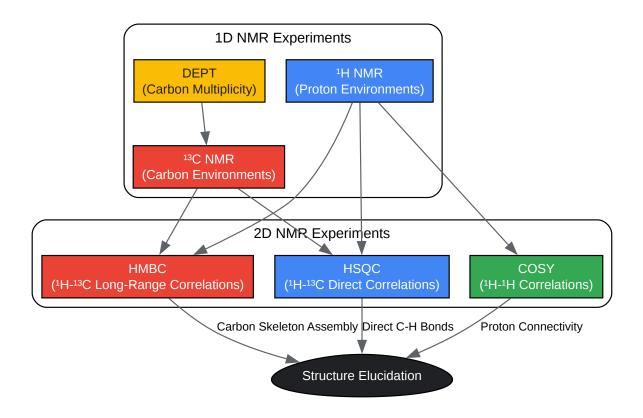
• ¹³C NMR Spectroscopy: A one-dimensional proton-decoupled ¹³C NMR spectrum is recorded to identify the chemical shifts of all unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.
- Data Processing and Analysis: The acquired NMR data is processed using specialized software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and peak picking to extract the chemical shifts and coupling constants.

The logical relationship for structure elucidation using various NMR techniques is depicted in the following diagram.





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Logical workflow for NMR-based structure elucidation.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by **Lacinilene C**. Further biological studies are required to elucidate its mechanism of action and potential therapeutic targets.

Conclusion

This technical guide summarizes the available spectroscopic data for **Lacinilene C** and provides standardized experimental protocols for its analysis. The lack of experimentally verified NMR data highlights an area for future research. The information provided herein serves as a foundational resource for scientists engaged in the study and development of this natural product.



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